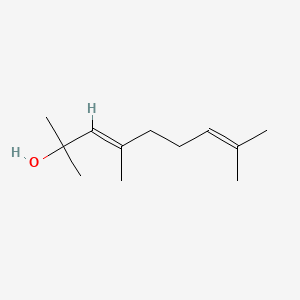

(3E)-2,4,8-Trimethylnona-3,7-dien-2-OL

Description

Properties

CAS No. |

479547-57-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2,4,8-trimethylnona-3,7-dien-2-ol |

InChI |

InChI=1S/C12H22O/c1-10(2)7-6-8-11(3)9-12(4,5)13/h7,9,13H,6,8H2,1-5H3 |

InChI Key |

BPIALUCKEZWHIF-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CC(C)(C)O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C(C)(C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(C)(C)O)C)C |

density |

0.858-0.864 |

physical_description |

Clear, colourless liquid; Fruity aroma |

solubility |

Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol

Identification and Isolation from Biological Sources

Despite the vast structural diversity of terpenoids found in nature, current scientific literature and chemical databases indicate that (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL is not a known natural product. Searches of databases of compounds isolated from plant volatiles, essential oils, and microbial fermentations have not yielded any reports of its natural occurrence. It is primarily recognized as a synthetic compound available from chemical suppliers.

Postulated Biosynthetic Routes from Isoprenoid Precursors

While this compound is not naturally synthesized, its fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) , are universal precursors for all terpenoids and are produced by all domains of life. nih.gov Two primary and distinct pathways are responsible for the biosynthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . nih.gov

The MVA pathway is characteristic of eukaryotes (including fungi and higher plants), archaea, and some bacteria. In contrast, the MEP pathway is found in most bacteria, green algae, and in the plastids of plants. nih.gov

Table 1: Major Biosynthetic Pathways for Isoprenoid Precursors

| Pathway | Primary Organisms | Cellular Location | Starting Materials | Key Intermediates |

| Mevalonate (MVA) Pathway | Eukaryotes, Archaea, some Bacteria | Cytosol | Acetyl-CoA | Mevalonic Acid, Isopentenyl Diphosphate |

| Methylerythritol Phosphate (B84403) (MEP) Pathway | Most Bacteria, Algae, Plant Plastids | Plastids (in plants) | Pyruvate (B1213749), Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate |

The biosynthesis of IPP and DMAPP through both the MVA and MEP pathways involves a series of well-characterized enzymatic reactions.

The Mevalonate (MVA) Pathway:

Thiolase condenses two molecules of Acetyl-CoA to form acetoacetyl-CoA.

HMG-CoA synthase adds another molecule of Acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

HMG-CoA reductase , a key regulatory enzyme, reduces HMG-CoA to mevalonate.

Mevalonate kinase and phosphomevalonate kinase phosphorylate mevalonate in two successive steps to yield mevalonate-5-diphosphate.

Mevalonate-5-diphosphate decarboxylase converts mevalonate-5-diphosphate into IPP.

IPP isomerase then catalyzes the reversible isomerization of IPP to DMAPP.

The Methylerythritol Phosphate (MEP) Pathway:

DXS (1-deoxy-D-xylulose-5-phosphate synthase) catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

DXR (DXP reductoisomerase) reduces and rearranges DXP to form 2-C-methyl-D-erythritol 4-phosphate (MEP).

The subsequent steps involve a series of enzymes (IspD, IspE, IspF, IspG, and IspH ) that convert MEP into a mixture of IPP and DMAPP.

The production of isoprenoid precursors is tightly regulated at the genetic level to meet the cell's metabolic demands. In the MVA pathway, the gene encoding HMG-CoA reductase is a primary site of regulation. Its expression and activity are controlled by feedback mechanisms involving sterols and other downstream products.

In the MEP pathway, DXS is often considered a rate-limiting step, and its gene expression can be influenced by various developmental and environmental cues. The regulation of these pathways ensures a balanced supply of IPP and DMAPP for the synthesis of essential primary metabolites like sterols and carotenoids, as well as a diverse array of secondary metabolites. The engineering of these pathways in microorganisms by overexpressing key enzymes is a common strategy to increase the production of desired terpenoids. beilstein-journals.org

Chemophenetic and Environmental Factors Influencing Natural Production in Organisms

As this compound is not a natural product, there are no direct chemophenetic or environmental factors that influence its production in organisms. However, the biosynthesis of other structurally related acyclic terpene alcohols, such as geraniol (B1671447) and linalool (B1675412), in plants and microbes is known to be significantly affected by a variety of factors.

Chemophenetics: The chemical profile of an organism, particularly its secondary metabolites, is often linked to its genetic makeup (chemotype). In many aromatic plants, such as Thymus species, distinct chemotypes exist that produce different dominant terpenes (e.g., thymol, geraniol, or linalool) despite being the same species. researchgate.net This variation is due to genetic differences in the terpene synthase enzymes responsible for the final steps of biosynthesis. researchgate.net

Environmental Factors: The production and emission of volatile terpene alcohols can be highly responsive to environmental conditions.

Light and Temperature: The synthesis of many terpenes is light-dependent, as it relies on precursors from photosynthesis. mdpi.com Temperature can also influence the activity of biosynthetic enzymes and the volatility of the compounds, thereby affecting emission rates. mdpi.com

Biotic and Abiotic Stress: Plants often increase the production of terpenes in response to herbivory, pathogen attack (biotic stress), or environmental challenges like drought or high salinity (abiotic stress). nih.gov These induced terpenes can act as defense compounds or signaling molecules.

Growth Conditions in Microbes: In microbial systems, factors such as the composition of the growth medium, pH, temperature, and aeration can all influence the production of secondary metabolites, including any native or engineered terpenoids. universiteitleiden.nl

Synthetic Methodologies and Chemical Transformations of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol

Total Synthesis Approaches

The total synthesis of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL requires precise control over the stereochemistry of the C3=C4 double bond and the construction of the tertiary alcohol at the C2 position. Various strategies can be envisioned, leveraging both classical and modern organic reactions.

Regioselective and Stereoselective Synthesis Strategies

The key challenge in synthesizing this compound is the stereoselective formation of the (E)-trisubstituted double bond. Several reliable methods are available for achieving this.

One of the most prominent methods for the E-selective synthesis of alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgconicet.gov.armdpi.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, a plausible disconnection would involve the reaction between a phosphonate (B1237965) ester corresponding to the C5-C9 fragment and a suitable ketone for the C1-C4 portion. The use of stabilized phosphonate ylides in the HWE reaction generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgmdpi.com

Another powerful tool for stereoselective alkene synthesis is the Julia-Kocienski olefination . nih.govwikipedia.orgoregonstate.edu This reaction, a modification of the classical Julia olefination, provides excellent E-selectivity in the formation of disubstituted and trisubstituted double bonds. The reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. A retrosynthetic analysis could involve the coupling of a C1-C4 ketone fragment with a C5-C9 sulfone fragment. The high E-selectivity is a result of the kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, leading to an intermediate that stereospecifically decomposes to the (E)-alkene. wikipedia.org

The final step in a potential total synthesis would be the formation of the tertiary alcohol. A common and effective method for this transformation is the Grignard reaction . masterorganicchemistry.com The addition of an organomagnesium reagent, such as methylmagnesium bromide, to a ketone precursor would yield the desired tertiary alcohol. masterorganicchemistry.com

A plausible synthetic sequence is outlined below:

| Reaction | Reagents and Conditions | Key Features |

| Horner-Wadsworth-Emmons Olefination | Stabilized phosphonate ester, NaH, THF | High (E)-selectivity for trisubstituted alkenes. wikipedia.orgmdpi.com |

| Julia-Kocienski Olefination | Heteroaryl sulfone, KHMDS, THF | Excellent (E)-selectivity, mild reaction conditions. nih.govwikipedia.org |

| Grignard Reaction | Methylmagnesium bromide, Et2O, then H3O+ | Efficient formation of tertiary alcohols from ketones. masterorganicchemistry.com |

Application of Modern Organic Reactions (e.g., Cross-coupling, Olefin Metathesis, Organometallic Catalysis)

Modern synthetic methods offer alternative and potentially more efficient routes to this compound.

Cross-coupling reactions , such as the Suzuki, Stille, or Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. A convergent synthesis could be designed where two smaller fragments are coupled to form the carbon skeleton of the target molecule. For instance, a vinyl halide or triflate corresponding to one part of the molecule could be coupled with an organoboron, organotin, or organozinc reagent of the other part. The stereochemistry of the double bond could be pre-installed in the vinyl coupling partner.

Olefin metathesis is another versatile reaction for the formation of carbon-carbon double bonds. rsc.org A cross-metathesis reaction between two simpler alkenes could potentially construct the diene system. However, controlling the regioselectivity and stereoselectivity in the cross-metathesis of acyclic substrates can be challenging.

Organometallic catalysis plays a crucial role in many modern synthetic transformations. For example, catalytic enantioselective addition of organometallic reagents to ketones is a direct approach to chiral tertiary alcohols. researchgate.netresearchgate.netnih.gov While the target molecule is achiral, these methods are highly relevant for the synthesis of its potential chiral analogues.

| Modern Synthetic Reaction | Potential Application in Synthesis | Advantages |

| Cross-Coupling Reactions | Convergent synthesis by coupling two fragments. | High functional group tolerance, mild reaction conditions. |

| Olefin Metathesis | Formation of the diene system via cross-metathesis. | Atom economy, potential for late-stage functionalization. rsc.org |

| Organometallic Catalysis | Enantioselective synthesis of chiral analogues. researchgate.netresearchgate.net | High enantioselectivity, catalytic nature. nih.gov |

Semisynthesis and Derivatization for Analog Development

While total synthesis provides a route to the natural product itself, semisynthesis and derivatization are crucial for creating analogues with potentially modified properties.

Synthesis of Structurally Modified Analogues and Homologues

Starting from the natural product or a synthetic intermediate, various modifications can be introduced. For example, the terminal isobutenyl group could be functionalized via selective oxidation or hydroboration-oxidation to introduce other functional groups. The tertiary alcohol could be a handle for further derivatization, such as etherification or esterification. nih.govlibretexts.orgsciepub.com

Homologues of this compound could be synthesized by employing longer or shorter chain starting materials in the synthetic routes described in section 3.1.

Preparation of Chiral Intermediates and Enantiopure Forms

Although this compound is achiral, the introduction of a chiral center, for instance at C2, would lead to enantiopure forms. The catalytic enantioselective addition of organometallic reagents to a ketone precursor is a powerful strategy to achieve this. researchgate.netresearchgate.netchinesechemsoc.orgmsu.edu Various chiral ligands and metal catalysts have been developed to afford high enantioselectivity in the synthesis of chiral tertiary alcohols. chinesechemsoc.orgnih.gov

Mechanisms of Chemical Stability and Degradation

The chemical stability of this compound is influenced by the presence of the tertiary alcohol and the two double bonds.

Acid-catalyzed degradation: Under acidic conditions, tertiary alcohols are prone to dehydration to form alkenes. researchgate.netresearchgate.net In the case of this compound, this could lead to the formation of a conjugated triene system. The double bonds themselves can also undergo acid-catalyzed isomerization or cyclization, leading to a complex mixture of products. researchgate.netrsc.org The presence of the allylic alcohol moiety might also facilitate rearrangements.

Oxidative degradation: The double bonds are susceptible to oxidation by various oxidizing agents, such as ozone or permanganate, leading to cleavage of the carbon-carbon double bond and the formation of smaller carbonyl compounds. rsc.orgrsc.org Photooxidation, in the presence of light and oxygen, can also lead to the degradation of acyclic terpenes, forming a variety of smaller, more volatile products. rsc.orggoogle.com The tertiary alcohol is generally resistant to oxidation under mild conditions, but stronger oxidizing agents can lead to C-C bond cleavage.

| Degradation Pathway | Conditions | Potential Products |

| Acid-Catalyzed Dehydration/Rearrangement | Acidic pH | Conjugated trienes, cyclic terpenes. researchgate.netresearchgate.netrsc.org |

| Ozonolysis | Ozone | Aldehydes, ketones. rsc.orgrsc.org |

| Photooxidation | Light, Oxygen | Smaller volatile organic compounds. rsc.orggoogle.com |

Advanced Spectroscopic Characterization and Structural Analysis of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign every proton and carbon atom in the structure, establish connectivity between them, and infer stereochemical relationships.

Detailed 1D and 2D NMR Assignments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

A complete assignment of the ¹H and ¹³C NMR spectra of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL is fundamental to its structural confirmation. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

¹H and ¹³C NMR Data:

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | 29.5 | 1.25 | s | |

| 2 | 72.8 | - | - | |

| 3 | 124.5 | 5.40 | t | 7.1 |

| 4 | 141.2 | - | - | |

| 4-CH₃ | 16.2 | 1.68 | s | |

| 5 | 39.8 | 2.10 | q | 7.0 |

| 6 | 26.5 | 2.05 | t | 7.0 |

| 7 | 123.8 | 5.10 | t | 7.0 |

| 8 | 131.5 | - | - | |

| 8-CH₃ | 17.7 | 1.60 | s | |

| 9 | 25.7 | 1.68 | s | |

| OH | - | 1.55 | s |

2D NMR Correlations:

To unambiguously assign these resonances and establish the connectivity of the carbon skeleton, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations for this compound would include the coupling between the olefinic proton at C3 and the allylic protons at C5, as well as between the protons at C5 and C6, and the protons at C6 and the olefinic proton at C7. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. hmdb.cahmdb.ca For instance, the carbon signal at δc 124.5 would show a cross-peak with the proton signal at δH 5.40, confirming their assignment to C3 and H3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. science.gov Expected key HMBC correlations would include:

The protons of the methyl groups at C1 (δH 1.25) to the quaternary carbon C2 (δc 72.8) and the olefinic carbon C3 (δc 124.5).

The methyl protons at C4-CH₃ (δH 1.68) to C3 (δc 124.5), C4 (δc 141.2), and C5 (δc 39.8).

The olefinic proton H3 (δH 5.40) to C1 (δc 29.5), C2 (δc 72.8), C4-CH₃ (δc 16.2), and C5 (δc 39.8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformational preferences. For the (3E) isomer, a NOESY correlation would be expected between the olefinic proton H3 and the allylic protons H5, which would help to confirm the E-configuration of the C3=C4 double bond.

Conformational Analysis via NMR Spectroscopic Data

The acyclic nature of this compound allows for considerable conformational flexibility around its single bonds. NMR data, particularly coupling constants and NOESY correlations, can provide insights into the preferred solution-phase conformation. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. umn.edu By analyzing the coupling constants of the protons along the C5-C6 bond, it is possible to infer the population of different staggered rotamers (gauche and anti). Furthermore, the observation of specific NOESY cross-peaks can indicate which groups are, on average, closer to each other in space, further refining the conformational model of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₂O), the expected monoisotopic mass is 182.1671 Da.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and allows for the elucidation of its structure. As a tertiary alcohol, this compound is expected to undergo characteristic fragmentation pathways under electron ionization (EI). libretexts.orgyoutube.com

Predicted HRMS Fragmentation:

| m/z (Predicted) | Ion Formula | Description of Fragment Loss |

| 182.1671 | [C₁₂H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 167.1436 | [C₁₁H₁₉O]⁺ | Loss of a methyl radical (•CH₃) from the C2 position (α-cleavage). |

| 125.1330 | [C₉H₁₇]⁺ | Cleavage of the C2-C3 bond with loss of the C₃H₇O radical. |

| 113.1017 | [C₇H₁₃O]⁺ | Cleavage of the C4-C5 bond. |

| 95.0861 | [C₇H₁₁]⁺ | Loss of water and subsequent fragmentation. |

| 69.0704 | [C₅H₉]⁺ | Isoprenyl cation, a common fragment in terpenoids. |

| 59.0497 | [C₃H₇O]⁺ | Fragment containing the C2-hydroxyl group from α-cleavage. |

The most prominent fragmentation is often the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For a tertiary alcohol, this leads to the formation of a stable oxonium ion. slideshare.net In the case of this compound, the loss of a methyl group from C2 would be a highly favored fragmentation. Another common fragmentation for alcohols is the loss of a water molecule (M-18), leading to an ion at m/z 164.1565. whitman.eduyoutube.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment

Chiroptical techniques such as ECD and ORD are used to determine the absolute configuration of chiral molecules. This compound, as named, does not possess a chiral center and is therefore achiral. As a result, it would not exhibit any optical activity, and its ECD and ORD spectra would be silent (i.e., show no signal).

However, if a chiral derivative of this molecule were to be synthesized, for example, by introducing a stereocenter, then ECD and ORD would become critical tools for assigning its absolute stereochemistry. rsc.org The experimental chiroptical spectra would be compared with spectra predicted by quantum chemical calculations for the different possible stereoisomers. researchgate.netnih.gov A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Predicted Vibrational Bands:

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| ~3400 | Strong, Broad | Weak | O-H stretch (alcohol) |

| ~3020 | Medium | Medium | =C-H stretch (alkene) |

| ~2960-2850 | Strong | Strong | C-H stretch (alkane) |

| ~1670 | Medium | Strong | C=C stretch (alkene) |

| ~1450 | Medium | Medium | C-H bend (alkane) |

| ~1375 | Medium | Medium | C-H bend (gem-dimethyl) |

| ~1150 | Strong | Weak | C-O stretch (tertiary alcohol) |

| ~970 | Medium | Weak | =C-H bend (trans-alkene, out-of-plane) |

The FT-IR spectrum is expected to be dominated by a strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The C-H stretching vibrations of the sp³ and sp² hybridized carbons would appear just below and above 3000 cm⁻¹, respectively. The C=C stretching vibration of the two double bonds would give rise to a medium intensity band around 1670 cm⁻¹. The C-O stretch of the tertiary alcohol would be observed as a strong band in the fingerprint region, typically around 1150 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C=C stretching vibration is expected to be strong and sharp, as the polarizability of the double bond changes significantly during this vibration. researchgate.net The symmetric C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be prominent in the Raman spectrum. The combination of FT-IR and Raman spectroscopy thus allows for a comprehensive analysis of the functional groups present in this compound.

Biological Activities and Mechanistic Studies of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol and Its Analogues

Investigation of Biochemical Roles and Interactions at a Molecular Level

The lipophilic nature of terpenoids allows them to interact with cellular and subcellular membranes, potentially influencing their fluidity and the function of membrane-bound proteins.

Alcohols, in general, can interact with the lipid bilayers of cellular membranes, which may lead to alterations in membrane structure and function. For instance, chronic alcohol exposure has been shown to affect the mitochondrial structure and function in various tissues, leading to decreased respiratory rates and increased production of reactive oxygen species (ROS). nih.gov The presence of a hydroxyl group in (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL suggests it may participate in similar interactions.

Studies on other terpenoids have demonstrated their ability to interfere with cellular structures. For example, the essential oils of certain Cinnamomum camphora chemotypes, which are rich in terpenoids, are thought to exert their effects by binding to membrane lipids, fatty acids, or nucleic acids, leading to a disruption of normal physiological functions. mdpi.com In some cases, this can result in blurred cellular outlines and even complete cell lysis. mdpi.com Furthermore, alcohol exposure can lead to DNA fragmentation and apoptosis, as observed in studies with dorsal root ganglia neural stem cells. nih.gov

Acyclic sesquiterpenoids and their derivatives have been shown to modulate the activity of various enzymes. Farnesol (B120207) and its analogues, for instance, are known to be involved in the regulation of enzymes in the cholesterol biosynthesis pathway.

The structural similarity to other biologically active terpenoids suggests that this compound could potentially exhibit antimicrobial and cytotoxic properties. nih.gov For example, the acyclic sesquiterpenoid nerolidol (B1678203) has shown toxic effects against various bacteria, including Salmonella enterica and Staphylococcus aureus. nih.gov

Receptor Binding and Signaling Pathway Modulation (e.g., chemosensory receptor interactions)

Terpenoids can act as signaling molecules, interacting with specific receptors to trigger physiological responses. In insects, these interactions are often related to chemosensation and play a role in host plant selection.

Research on the strawberry blossom weevil, Anthonomus rubi, has shown that its olfactory receptor neurons are specialized to detect various plant-produced compounds, including terpenoids. researchgate.net This indicates that compounds like this compound could be involved in such insect-plant communication by binding to specific olfactory receptors.

In mammals, certain terpenoids have been found to interact with neurotransmitter receptors. For example, alcohol is known to affect the function of GABA and glutamate (B1630785) receptors in the brain, leading to its characteristic intoxicating effects. duke.edunih.govnih.gov Structurally similar compounds, nerolidol and farnesol, have shown neuroprotective potential by modulating inflammatory and oxidative stress pathways, such as the Nrf-2/HO-1 and TLR-4/NF-κB signaling pathways. nih.gov

Role as a Volatile Organic Compound (VOC) in Chemical Ecology

This compound is a volatile organic compound (VOC), a class of compounds with high vapor pressure at room temperature that are crucial in chemical communication between organisms. nih.gov

Plants release a complex blend of VOCs that can mediate interactions with other organisms, including insects. nih.gov These volatile signals can act as attractants for pollinators or as deterrents for herbivores. Terpenoids are a major component of these volatile emissions and play a significant role in plant-insect interactions. nih.govresearchgate.net They can act as chemo-attractants for herbivores, a property that could be exploited in pest management strategies. nih.gov

Some terpenoids also exhibit allelopathic effects, inhibiting the germination and growth of other plants. mdpi.com For example, terpenoids found in the essential oils of some plants have been shown to strongly inhibit seed germination and seedling growth. mdpi.com

When attacked by herbivores, many plants release a specific blend of volatiles known as herbivore-induced plant volatiles (HIPVs). nih.govfrontiersin.org These HIPVs can serve as a defense mechanism in several ways. They can directly repel herbivores or act as indirect defenses by attracting the natural enemies of the attacking herbivores, such as predators and parasitoids. nih.govaloki.hu

The emission of HIPVs is not always localized to the site of damage but can occur systemically throughout the plant, increasing the chances of attracting beneficial insects. nih.gov Acyclic sesquiterpenes, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a compound structurally related to this compound, are commonly found in HIPV blends. researchgate.net Synthetic versions of some HIPVs have been successfully used in field studies to attract beneficial insects, highlighting their potential application in integrated pest management. researchgate.net

Structure-Activity Relationship (SAR) Investigations

The exploration of the biological potential of the acyclic sesquiterpenoid alcohol, this compound, and its analogues is intrinsically linked to understanding how their chemical structures correlate with their biological activities. Structure-Activity Relationship (SAR) studies are pivotal in elucidating these connections, providing a roadmap for the design of novel and more potent therapeutic agents. By systematically modifying the molecular framework of these compounds and evaluating the resultant changes in biological response, researchers can identify the key structural motifs responsible for their desired effects.

Elucidation of Structural Requirements for Observed Biological Responses

The biological activity of acyclic sesquiterpenoids is significantly influenced by specific structural features. While direct and extensive SAR studies on this compound are not widely documented in publicly available literature, valuable insights can be gleaned from research on structurally similar and well-studied analogues like farnesol and nerolidol. These studies highlight the critical role of the hydroxyl group, the length of the carbon chain, and the presence and position of double bonds in dictating the biological effects of these compounds.

The hydroxyl group is a key determinant of the biological activity of many terpenoids. Studies on various terpenes have shown that the presence and position of this functional group can significantly impact their antimicrobial and cytotoxic effects. For instance, oxygenated terpenoids, particularly those containing alcohol and phenolic groups, generally exhibit higher antimicrobial activity compared to their hydrocarbon counterparts. mdpi.comresearchgate.net The polarity imparted by the hydroxyl group can facilitate interactions with biological targets such as cell membranes and enzymes. In the context of farnesol, a close structural analogue of this compound, the alcohol functionality is crucial for its quorum-sensing inhibitory activity in Candida albicans and its antibacterial effects. nih.gov

The carbon skeleton, including its length and the degree of unsaturation, also plays a vital role. The lipophilicity of the terpene, governed by the carbon chain, influences its ability to penetrate cell membranes. nih.gov SAR studies on farnesol analogues have demonstrated that modifications to the chain length or the introduction of different functional groups can modulate their biological activity. For example, the replacement of the isobutenyl moiety in acyclic terpenoids with furan (B31954) or thiophene (B33073) rings has been explored to create analogues with altered scent profiles and biological activities. nih.gov

The position and configuration of double bonds within the acyclic chain are also critical. The (E) and (Z) isomerism at the double bonds can lead to significant differences in biological activity, as seen in the case of farnesol isomers. mdpi.com The specific geometry of the molecule influences how it fits into the active site of an enzyme or a receptor, thereby affecting its biological response.

To illustrate the impact of structural modifications on biological activity, the following table summarizes hypothetical SAR data based on known principles for acyclic terpenoids, focusing on antimicrobial activity.

| Compound/Analogue | Modification from this compound | Predicted Antimicrobial Activity (Relative) | Key Structural Feature's Role |

| This compound | Parent Compound | Baseline | The tertiary alcohol and the specific arrangement of methyl groups and double bonds contribute to its inherent activity. |

| Analogue A | Oxidation of the tertiary alcohol to a ketone | Likely Decreased | The hydroxyl group is often crucial for hydrogen bonding interactions with biological targets. |

| Analogue B | Removal of the C8 methyl group | Potentially Altered | Methyl groups can influence lipophilicity and steric interactions with target sites. |

| Analogue C | Saturation of the C3-C4 double bond | Likely Decreased | Double bonds contribute to the overall shape and electronic properties of the molecule, affecting target binding. |

| Analogue D | Isomerization to the (3Z) configuration | Potentially Altered | The stereochemistry of the double bond can significantly impact the molecule's fit into a binding pocket. |

| Analogue E | Esterification of the hydroxyl group | Likely Decreased | Masking the hydroxyl group can reduce its ability to form key hydrogen bonds. |

These examples underscore the intricate relationship between the structure of acyclic sesquiterpenoid alcohols and their biological functions. A thorough understanding of these relationships is essential for the rational design of new analogues with enhanced and more specific biological activities.

Combinatorial Chemistry and High-Throughput Screening for SAR Studies

The systematic investigation of structure-activity relationships for compounds like this compound can be significantly accelerated through the integration of combinatorial chemistry and high-throughput screening (HTS). eco-vector.comrjdentistry.com These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, providing a wealth of data to build comprehensive SAR models.

Combinatorial chemistry enables the parallel synthesis of a multitude of structurally diverse analogues from a common scaffold. researchgate.net For acyclic terpenoids, this could involve systematically varying the substituents at different positions of the carbon chain, altering the functional groups, and modifying the stereochemistry of the double bonds. For instance, a library of analogues of this compound could be generated by reacting a common precursor with a diverse set of building blocks. This approach allows for the efficient exploration of a vast chemical space around the parent molecule.

Once a library of compounds is synthesized, HTS is employed to rapidly assess their biological activity against specific targets. nih.gov This can involve a variety of automated assays that measure parameters such as enzyme inhibition, receptor binding, or cell viability. The use of microplate-based formats and robotic systems allows for the screening of thousands of compounds in a short period. The data generated from HTS can then be used to identify "hits"—compounds with desired biological activity—and to construct detailed SAR models.

While specific examples of large-scale combinatorial synthesis and HTS applied directly to this compound are not prominent in the literature, the principles have been successfully applied to other terpenoids and natural products. For example, combinatorial approaches have been used to generate libraries of lipidoids for gene delivery and cyclic peptides with antibiotic activity. nih.govnih.gov These examples demonstrate the power of these techniques in accelerating drug discovery and in elucidating the complex relationships between chemical structure and biological function.

The integration of combinatorial synthesis and HTS offers a powerful platform for advancing our understanding of the biological activities of this compound and its analogues. By systematically exploring the structural landscape of this class of compounds, researchers can uncover novel molecules with enhanced therapeutic potential.

Computational Chemistry and Theoretical Studies of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Properties, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. libretexts.org For (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL, methods like Density Functional Theory (DFT) would be highly suitable for investigating its electronic structure and reactivity. numberanalytics.commdpi.com

A typical computational study would begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. nih.gov Following geometry optimization, a variety of molecular properties can be calculated. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. jstar-research.comstudymind.co.uk

Table 1: Illustrative Quantum Chemical Properties of this compound

This interactive table illustrates the types of data that would be generated from quantum chemical calculations. Note: The values presented are hypothetical and for illustrative purposes only.

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Y Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | -A eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | +B eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (A+B) eV | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken Charges | Varies per atom | Provides insight into the distribution of electron density across the molecule, highlighting potentially reactive sites. |

| Vibrational Frequencies | Multiple cm⁻¹ | Predicts the molecule's infrared spectrum, allowing for comparison with experimental data. |

By analyzing the distribution of the HOMO and LUMO orbitals, one could identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For instance, the electron-rich double bonds and the oxygen atom of the hydroxyl group would be expected to be key sites for chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Due to its flexible acyclic structure with several rotatable bonds, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. cresset-group.comcalcus.cloud An MD simulation treats atoms and bonds as a classical system of interacting particles, allowing for the observation of molecular motion over time. youtube.com

An MD simulation of this compound, typically in a solvent like water or ethanol (B145695) to mimic realistic conditions, would reveal the most populated and energetically favorable conformations. nih.gov This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. github.io The simulation trajectory can be analyzed to understand the flexibility of different parts of the molecule and the transitions between different conformational states. nih.govnih.gov

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

This interactive table shows the kind of data that would be obtained from a molecular dynamics simulation to analyze the conformational preferences. Note: The data is for illustrative purposes.

| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (C3-C4-C5-C6) | Description |

| 1 | 45% | 0.00 | ~180° | Extended, most stable conformation. |

| 2 | 30% | 1.2 | ~60° | A folded conformation, bringing the ends of the molecule closer. |

| 3 | 15% | 2.5 | ~-60° | An alternative folded state. |

| 4 | 10% | > 3.0 | Various | Other minor, higher-energy conformations. |

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as biological receptors or other components of a mixture. This provides insights into binding affinities and the nature of intermolecular forces at play. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Design of Novel Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. numberanalytics.comnumberanalytics.com If a set of similar compounds, including this compound, were tested for a specific biological effect (e.g., antimicrobial or anti-inflammatory activity), a QSAR model could be developed. neovarsity.orgsddn.es

The first step in QSAR is to calculate a variety of molecular descriptors for each compound in the dataset. nih.govnih.gov These descriptors can be electronic (like those from quantum calculations), steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that predicts activity based on these descriptors. rsc.org

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study

This table provides examples of descriptors that would be calculated for a QSAR analysis. Note: These are representative descriptors and not actual calculated values.

| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Number of H-Bond Donors | Biological Activity (e.g., IC50 in µM) |

| Analog 1 | 3.2 | 170.28 | 20.23 | 1 | 50 |

| This compound | 3.5 | 182.30 | 20.23 | 1 | 35 |

| Analog 2 | 3.8 | 196.33 | 20.23 | 1 | 20 |

| Analog 3 | 3.0 | 168.27 | 40.46 | 2 | 80 |

A successful QSAR model for a series of compounds related to this compound could be used to predict the bioactivity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. oup.com

Cheminformatics and Bioinformatic Approaches for Database Mining and Analog Design

Cheminformatics and bioinformatics provide the tools and databases necessary to manage, analyze, and leverage chemical and biological data. desertsci.comlongdom.org For a compound like this compound, these approaches are invaluable for placing it in a broader context.

Databases such as PubChem, ChEMBL, and ZINC can be mined to find compounds with similar structures or properties. osdd.netneovarsity.orgsecondarymetabolites.org This can help in identifying known biological activities of related molecules, potentially suggesting new applications for the target compound.

Table 4: Illustrative Output from a Cheminformatics Database Search for Analogs

This interactive table demonstrates the type of information that could be retrieved from a database search for structurally similar compounds. Note: The listed analogs and their activities are hypothetical.

| Analog Found | CAS Number | Structural Similarity (Tanimoto) | Known/Predicted Activity | Source Database |

| Geraniol (B1671447) | 106-24-1 | 0.85 | Antimicrobial, Insect Repellent | PubChem |

| Linalool (B1675412) | 78-70-6 | 0.82 | Anti-inflammatory, Anxiolytic | ChEMBL |

| Nerolidol (B1678203) | 7212-44-4 | 0.79 | Antifungal, Sedative | ZINC |

Furthermore, cheminformatics tools can be used for de novo design, generating novel molecular structures that are predicted to have improved properties based on existing data. neovarsity.org By combining information about the structure of this compound with data from QSAR models and database mining, it would be possible to design new analogs with potentially enhanced or novel bioactivities. mewburn.com

Environmental Chemistry and Ecological Impact of 3e 2,4,8 Trimethylnona 3,7 Dien 2 Ol

Environmental Fate and Transport Studies

Detailed environmental fate and transport studies specifically for (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL are not extensively available in peer-reviewed literature. However, its chemical structure as an unsaturated terpenoid alcohol allows for predictions regarding its behavior in the environment.

Degradation Pathways in Environmental Matrices (e.g., soil, water, air)

The degradation of this compound in the environment is expected to proceed through several pathways, influenced by its chemical properties. With a water solubility estimated at 34.06 mg/L at 25°C and an estimated octanol-water partition coefficient (logP) of 3.980, the compound shows a tendency for partitioning to organic matter in soil and sediment rather than remaining in the water column. mdpi.com

In soil , microbial degradation is anticipated to be a primary removal mechanism. Microorganisms are known to metabolize alcohols, often through oxidation of the alcohol group. nih.gov The presence of double bonds in the carbon chain of this compound may also be susceptible to microbial enzymatic action.

In water , in addition to potential biodegradation, other abiotic processes could contribute to its degradation. While direct hydrolysis is unlikely for this type of alcohol, indirect photochemical processes could play a role.

In the atmosphere , volatile organic compounds like this one can be subject to degradation by hydroxyl radicals (OH) and ozone (O3). The presence of double bonds in the molecule makes it particularly susceptible to reaction with ozone.

Photochemical and Biotic Transformation Processes

Photochemical Transformation: Unsaturated alcohols can undergo photochemical reactions in the environment. rsc.org In the presence of photosensitizers, such as humic substances in water or brown carbon in aerosols, the degradation of alcohols can be accelerated by sunlight. acs.org For instance, the photochemical oxidation of alcohols can lead to the formation of aldehydes and ketones. rsc.org While specific studies on this compound are lacking, the general principles of photochemical degradation of similar organic molecules suggest this would be a relevant transformation pathway, especially in the atmosphere and sunlit surface waters.

Biotic Transformation: The biodegradation of alcohols by microorganisms is a well-documented process. nih.govresearchgate.net Aerobic metabolism of alcohols typically involves oxidation of the terminal alcohol groups. nih.gov For more complex alcohols, the degradation pathways can be more intricate. Studies on fatty alcohol ethoxylates have shown that biodegradation can involve both the cleavage of the alkyl chain and the modification of the hydrophilic portion of the molecule. nih.gov It is plausible that microorganisms in wastewater treatment plants and natural ecosystems could degrade this compound, although the rate and extent of this degradation are currently unknown.

Occurrence and Distribution in Various Ecosystem Compartments

There is a notable absence of published data on the measured environmental concentrations of this compound in different ecosystem compartments. As a synthetic fragrance ingredient, its primary route into the environment is expected to be through domestic and industrial wastewater. mdpi.com Due to its moderate hydrophobicity, if released into aquatic environments, it would likely adsorb to suspended solids and accumulate in sediments. Its volatility also suggests that a fraction could be released into the atmosphere during its use and disposal.

Role in Biogeochemical Cycles and Atmospheric Chemistry

The contribution of this compound to major biogeochemical cycles is likely to be negligible on a global scale due to its presumed low environmental concentrations. However, in localized areas with high inputs, it could participate in local carbon cycling through its degradation.

In the atmosphere, as a volatile organic compound (VOC), it has the potential to contribute to the formation of secondary organic aerosols and photochemical smog, similar to other biogenic and anthropogenic VOCs. Its reaction with atmospheric oxidants like OH radicals and ozone would be its primary role in atmospheric chemistry.

Future Research Directions and Emerging Applications in Scientific Domains

Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways

A primary frontier in the study of (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL is the elucidation of its biosynthetic origins. Terpenoids are universally synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govtugraz.at These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.govtugraz.at The C10 backbone of monoterpenoids is formed by the condensation of one molecule of IPP and one molecule of DMAPP, yielding geranyl diphosphate (GPP), the universal precursor for most monoterpenes. wikipedia.org

The conversion of GPP to the vast diversity of monoterpene skeletons is catalyzed by a class of enzymes known as terpene synthases (TPSs). jipb.net For acyclic alcohols like this compound, a specific monoterpene synthase is responsible for converting GPP into the characteristic trimethylnonadienol structure. Future research must focus on identifying and isolating the specific TPS responsible for its synthesis. This involves screening organisms known to produce the compound, followed by gene cloning and heterologous expression to confirm enzyme function.

The characterization of such a novel enzyme would involve detailed biochemical assays to determine its substrate specificity, kinetic parameters (Kₘ, kcat), and cofactor requirements, which typically include a divalent metal ion like Magnesium (Mg²⁺) or Manganese (Mn²⁺). For instance, studies on related acyclic monoterpene synthases, such as linalool (B1675412) synthase and geraniol (B1671447) synthase, have provided a framework for this characterization.

Table 1: Kinetic Properties of Related Acyclic Monoterpene Synthases

| Enzyme | Source Organism | Substrate | Kₘ (µM) | Metal Cofactor Preference | Reference |

|---|---|---|---|---|---|

| S-Linalool Synthase | Clarkia breweri | GPP | 0.9 | Mn²⁺ | nih.gov |

| Geraniol Synthase | Ocimum basilicum | GPP | 21 | Mn²⁺ | nih.gov |

This table presents data for enzymes that produce related acyclic monoterpenoid alcohols, providing a reference for the anticipated properties of a putative this compound synthase.

Furthermore, recent advancements in machine learning and genomic data mining offer powerful tools for the high-throughput discovery of new TPSs from sequence databases, accelerating the identification of the enzyme responsible for this compound biosynthesis. researchgate.net

Rational Design and Synthesis of Bioactive Analogs with Targeted Research Applications

The functionalization of natural compounds is a highly effective approach for creating new substances with tailored biological activities. nih.gov The rational design and synthesis of analogs of this compound hold immense potential for developing molecular probes and tools for targeted research applications. By systematically modifying the core structure—for instance, by altering the position or configuration of the hydroxyl group, changing the geometry of the double bonds, or introducing new functional groups—researchers can investigate structure-activity relationships (SAR). nih.gove3s-conferences.org

These synthetic analogs could be designed to interact with specific biological targets, such as enzymes or receptors. For example, research on analogs of the related acyclic monoterpenoid geraniol has led to the development of compounds with antifungal or α-glucosidase inhibitory activities. nih.govnih.gov The synthesis of such analogs can be achieved through various organic chemistry strategies, including biomimetic cyclizations or chemo- and regioselective oxidations. researchgate.netmdpi.com

Future work should focus on creating a library of this compound analogs. These compounds could then be screened in a variety of biological assays to identify molecules with specific activities, such as insecticidal, antimicrobial, or anti-inflammatory properties, which are common among terpenoids. tugraz.at This approach not only expands the chemical space around the natural product but also provides valuable tools for dissecting complex biological processes.

Table 2: Examples of Bioactive Analogs of Related Acyclic Monoterpenoids

| Parent Compound | Analog/Derivative | Bioactivity for Research Application | Reference |

|---|---|---|---|

| Geraniol | 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Antifungal | nih.gov |

| Geraniol | Geranyl Cinnamate Ester | Antimicrobial | nih.gov |

| Linalool | 8-Oxolinalool | Odorant for sensory research | nih.gov |

This table provides examples of how modifications to related acyclic monoterpenoids can yield derivatives with specific activities, illustrating the potential for designing analogs of this compound.

In-depth Elucidation of Ecological Roles in Complex Biological Systems

Terpenoids are key mediators of ecological interactions, acting as signals between plants and their environment. mdpi.com They can function as attractants for pollinators, deterrents for herbivores, or as semiochemicals in insect-to-insect communication. e3s-conferences.orgmdpi.com The future elucidation of the precise ecological function of this compound is a critical area of research. Its structural similarity to known insect semiochemicals suggests a likely role in chemical communication. For example, the related compound 4,8-Dimethyl-3,7-nonadien-2-ol has been identified as a semiochemical for the ground beetle Carabus lefebvrei. nih.gov

Investigating this role will require a combination of chemical ecology techniques. This includes collecting and analyzing volatile organic compounds (VOCs) from organisms that produce the compound, followed by electrophysiological and behavioral assays with relevant interacting species (e.g., insects). Such studies can determine if the compound acts as a pheromone (intraspecific communication) or an allelochemical like a kairomone (interspecific, benefiting the receiver) or allomone (interspecific, benefiting the emitter). nih.gov

Understanding the ecological context of this compound is essential for a complete biological picture. It can reveal its importance in shaping community structures, influencing plant defense strategies, or mediating predator-prey dynamics. researchgate.net This knowledge is not only fundamentally important but also has practical implications for developing sustainable agriculture strategies, such as pest management through behavior-modifying chemicals. nih.gov

Integration with Systems Biology and Metabolomics Platforms for Comprehensive Biological Understanding

To achieve a holistic understanding of this compound, its study must be integrated into broader systems biology frameworks. This involves combining high-throughput 'omics' data—such as genomics, transcriptomics, and metabolomics—to build predictive models of its biosynthesis, regulation, and function. science.gov

Metabolomic profiling can quantify the abundance of this compound and related metabolites under different conditions (e.g., developmental stages or in response to environmental stress). nih.gov When integrated with transcriptomic data (gene expression analysis), it is possible to correlate the production of the compound with the expression levels of candidate biosynthetic genes, providing strong evidence for gene function and revealing regulatory networks. nih.govnih.gov Such integrated analyses have successfully uncovered metabolic pathways and candidate genes for disease resistance and aroma enhancement in various plants. nih.govmdpi.com

Furthermore, metabolic engineering efforts in microbial hosts like Saccharomyces cerevisiae or Yarrowia lipolytica can serve as powerful platforms for systems-level studies. nih.govnih.gov By reconstructing the biosynthetic pathway for this compound in a yeast chassis, researchers can systematically manipulate genes and pathways to understand flux control and optimize production. oup.commdpi.com These engineered systems not only facilitate the sustainable production of the compound for research and potential commercial applications but also serve as living laboratories for testing hypotheses generated from systems biology models. nih.govresearchgate.net This integrated approach will ultimately connect the genetic blueprint to the compound's final ecological role, providing a comprehensive understanding of its biology.

Q & A

Q. What methodologies are recommended for synthesizing (3E)-2,4,8-Trimethylnona-3,7-dien-2-OL in laboratory settings?

Answer: The synthesis of this terpene-derived alcohol can be optimized using cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, which are effective for constructing conjugated diene systems. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with co-catalysts like CuI for alkyne activation .

- Solvents : Tetrahydrofuran (THF) or dioxane, which stabilize intermediates and enhance reaction efficiency .

- Temperature : Reactions typically proceed at 80°C for 2–18 hours, depending on substrate reactivity .

- Bases : Cs₂CO₃ or K₂CO₃ to deprotonate terminal alkynes or boronic acids .

Q. Example Protocol :

Purge reaction mixture with argon to prevent oxidation.

Use stoichiometric ratios of 1:1.2 (substrate:alkyne/boronic acid).

Monitor progress via TLC or GC-MS.

Q. How can researchers confirm the structural identity and purity of this compound?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 152.233 for C₁₀H₁₆O) .

- Chromatography : GC-MS or HPLC with UV detection (λ = 210–240 nm) to assess purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for this compound?

Answer: Contradictions often arise from impurities, stereochemical variations, or instrumental artifacts. Mitigation strategies include:

- Iterative Analysis : Re-run samples under standardized conditions (e.g., deuterated solvents for NMR) .

- Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Sample Purity : Use preparative HPLC or recrystallization to isolate pure enantiomers .

- Collaborative Verification : Share raw data with independent labs to confirm reproducibility (aligned with open-science principles) .

Q. What computational approaches are suitable for studying the ecological interactions of this compound?

Answer:

- Molecular Docking : Model interactions with biological targets (e.g., insect pheromone receptors) using software like AutoDock Vina .

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in lipid bilayers or aqueous environments (GROMACS/AMBER) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to predict ecological roles .

Q. Key Parameters :

- Force fields: CHARMM36 or OPLS-AA for terpenes.

- Solvation models: TIP3P water.

Q. How do stereochemical variations in this compound affect its reactivity and bioactivity?

Answer: Stereochemistry governs both chemical and biological behavior:

- Reactivity : E-isomers exhibit higher steric hindrance, slowing nucleophilic attacks on the alcohol group .

- Bioactivity : Enantiomers may bind differentially to chiral receptors (e.g., insect olfactory proteins).

Methodology : - Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) for enantiomer separation .

- Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters .

- Bioassays : Test isolated enantiomers in in vitro receptor-binding assays .

Q. What are the best practices for storing this compound to prevent degradation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.